8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]
Description
Properties
CAS No. |
1184915-49-8 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] |
InChI |
InChI=1S/C12H19NO/c1-2-9(1)7-13-10-3-4-11(13)6-12(5-10)8-14-12/h9-11H,1-8H2 |
InChI Key |
ZUHXJLFLUFHSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CCC2CC4(C3)CO4 |
Origin of Product |
United States |
Biological Activity
8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] is a complex organic compound notable for its unique spirocyclic structure, which includes an 8-azabicyclo[3.2.1]octane core and an oxirane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.
The molecular formula of 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] is C12H19NO, with a molecular weight of approximately 193.29 g/mol. Key physical properties include:
- Boiling Point : 285.8 ± 33.0 °C (predicted)
- Density : 1.15 ± 0.1 g/cm³ (predicted)
- pKa : 10.71 ± 0.20 (predicted) .
Biological Activity Overview
The biological activity of this compound can be attributed to its structural characteristics, which may influence its interaction with various biological targets.
Pharmacological Effects
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a wide range of pharmacological effects, including:
- Anticholinergic Activity : Similar compounds have demonstrated significant anticholinergic properties, which could be beneficial in treating conditions like motion sickness and muscle spasms.
- Monoamine Uptake Inhibition : Studies suggest that structurally related compounds may inhibit monoamine transporters, impacting neurotransmitter levels in the brain .
Structure-Activity Relationship (SAR)
The unique spirocyclic architecture of 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] allows for diverse interactions with biological targets compared to other bicyclic compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tropine | Similar bicyclic structure | Precursor for tropane alkaloids |
| Scopolamine | Well-known tropane alkaloid | Exhibits potent anticholinergic activity |
| 8-Azabicyclo[3.2.1]octan-3-one | Lacks cyclopropylmethyl group | Key intermediate in synthetic pathways |
Case Studies and Research Findings
Several studies have explored the synthesis and potential applications of this compound:
- Synthesis and Characterization :
-
Biological Evaluations :
- In vitro studies have highlighted the potential antimicrobial activity of related piperidine derivatives, suggesting a possible avenue for further exploration with this compound .
- The inhibition of monoamine transporters by structurally analogous compounds has been documented, indicating that similar mechanisms may be at play for 8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] .
Chemical Reactions Analysis
Oxirane Ring-Opening Reactions
The strained epoxide moiety undergoes nucleophilic ring-opening under acidic or basic conditions. In mechanochemical syntheses, this oxirane reacts with amines via SN2 mechanisms. For example, reaction with 3-Boc-amino-tropane produces tertiary amine derivatives through epoxide aminolysis (Fig. 1) .
Cyclopropane Ring Activation
The cyclopropylmethyl group participates in transition-metal-catalyzed C-C bond activations. Rhodium complexes facilitate oxidative insertion into cyclopropane C-C bonds, enabling carbonylative cyclizations (Fig. 2) .
Key pathways include:
-
Carbonylative (7+1) cycloadditions : With alkenes, Rh(I) catalysts induce cyclopropane ring-opening, forming 8-membered N-heterocycles .
-
Steric vs. electronic control : Bulky substituents on the cyclopropane direct regioselectivity during metal insertion. For example, coordinating groups (e.g., phosphinites) favor activation of proximal C-C bonds .
Bicyclic Core Reactivity
The 8-azabicyclo[3.2.1]octane scaffold engages in stereoselective functionalization:
-
Nucleophilic substitution : The bridgehead nitrogen reacts with alkyl halides to form quaternary ammonium salts .
-
Cycloadditions : Under microwave irradiation, related bicyclic systems undergo [3+2]-cycloadditions with dipolarophiles like acrylates .
Comparative Reactivity Analysis
The compound’s behavior diverges from simpler analogs due to steric and electronic modulation by the spiro-oxirane and cyclopropylmethyl groups (Table 1):
Mechanistic Insights
-
Epoxide aminolysis : Proceeds via backside nucleophilic attack, with stereochemistry conserved at the oxirane carbon .
-
Cyclopropane activation : Directed by both steric accessibility and electronic effects from substituents. Phosphinite groups enhance reaction rates by stabilizing Rh intermediates .
-
Bicyclic core stability : The rigid bicyclic structure limits conformational flexibility, favoring endo-transition states in cycloadditions .
This compound’s multifunctional design enables applications in synthesizing complex heterocycles and bioactive molecules, particularly in medicinal chemistry targeting neurological receptors . Future studies should explore enantioselective variants of these reactions using chiral catalysts.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural differentiator is the cyclopropylmethyl group at the 8-position. Analogous derivatives feature substituents such as fluorophenyl, benzyl, or chlorobenzyl groups, which influence physicochemical properties and bioactivity.
Table 1: Substituent Comparison of Selected 8-Azabicyclo[3.2.1]octane Derivatives
*Calculated based on molecular formula C₁₁H₁₈N₂O.
Key Observations :
Key Observations :
Physicochemical Properties
Elemental analysis and spectroscopic data reveal trends in purity and stability:
Table 3: Elemental Analysis of 8-Substituted Derivatives
| Compound ID | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |
|---|---|---|---|
| 22e | 64.98/64.62 | 6.43/6.17 | 2.71/2.50 |
| 21f | 69.52/69.30 | 6.40/6.58 | 2.62/2.44 |
| 22f | 67.26/67.44 | 5.46/5.45 | 2.53/2.56 |
Key Observations :
- Minor discrepancies in carbon and nitrogen content (e.g., 22e) suggest challenges in achieving high purity with cyclopropylmethyl substituents.
- Fluorinated derivatives (21f, 22f) show closer alignment between calculated and found values, indicating synthetic robustness.
Q & A
Basic: What are the key strategies for synthesizing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
The synthesis of the 8-azabicyclo[3.2.1]octane core relies on enantioselective desymmetrization or stereocontrolled cyclization . A proven method involves pseudotransannular ring-opening of epoxidized cycloheptene derivatives using chiral Brønsted acid catalysts (e.g., phosphoric acids), achieving >90% enantiomeric excess (ee) . For the spiro-oxirane moiety, epoxidation of allylic alcohols or ketones with peracids (e.g., mCPBA) is critical, requiring precise control of reaction kinetics to avoid ring-opening side reactions .
Basic: How does stereochemistry influence the biological activity of this compound?
The 8-azabicyclo[3.2.1]octane scaffold contains three chiral centers , with the bridgehead nitrogen and spiro-oxirane geometry dictating receptor binding. For example, 3β-substitution enhances affinity for monoamine transporters (e.g., dopamine transporter, DAT), while 8-cyclopropylmethyl orientation modulates metabolic stability . Stereochemical purity is ensured via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
Basic: What biological targets are associated with this compound’s derivatives?
Derivatives primarily target monoamine transporters (DAT, SERT) and enzymes in lipid metabolism (e.g., ELOVL6). In vitro assays using radioligands (e.g., [³H]WIN 35,428 for DAT) show IC₅₀ values in the nM range, with cyclopropylmethyl groups reducing off-target binding compared to benzyl substituents . Secondary targets include N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), linked to anti-inflammatory effects .
Advanced: What methodological challenges arise in enantioselective synthesis of the spiro-oxirane moiety?
Key challenges include:
- Epoxide ring strain : The spiro-oxirane’s high reactivity leads to undesired nucleophilic ring-opening during synthesis. Mitigation involves low-temperature (-20°C) epoxidation and sterically hindered bases (e.g., 2,6-lutidine) .
- Catalyst selection : Chiral phosphoric acids (e.g., TRIP) achieve high enantioselectivity but require anhydrous conditions. Recent studies report ee improvements using Ru-based catalysts (up to 98% ee) .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies?
Contradictions in SAR (e.g., conflicting DAT affinity data for 3-substituted analogs) are addressed via:
- Conformational analysis : NMR-based NOE experiments or X-ray crystallography to confirm substituent orientation .
- Free-Wilson vs. Hansch analysis : Multivariate regression to isolate contributions of cyclopropylmethyl vs. oxirane groups . For example, 8-(4-fluorobenzyl) analogs show 10-fold higher DAT affinity than cyclopropylmethyl variants, suggesting steric effects dominate .
Advanced: What methodologies are used to study metabolic pathways of this compound?
- In vitro metabolism : Liver microsome assays (human/rat) with LC-MS/MS detection identify primary metabolites (e.g., hydroxylation at C-3 or oxirane ring-opening) .
- Isotope labeling : ¹⁴C-labeled analogs track metabolic fate in vivo, revealing renal excretion as the major pathway (>60% in rats) .
- CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition risks .
Advanced: How is in vivo efficacy evaluated for derivatives targeting neurological disorders?
- Rodent behavioral models : For DAT inhibitors, the conditioned place preference (CPP) test quantifies cocaine-antagonism. Doses of 10 mg/kg (i.p.) show significant reduction in cocaine-seeking behavior .
- Microdialysis : Striatal dopamine levels are monitored post-administration (5–20 mg/kg) using HPLC-ECD, with peak concentrations at 30–60 min .
Advanced: What computational tools predict binding modes to monoamine transporters?
- Molecular docking : AutoDock Vina or Schrödinger Glide models the compound in DAT (PDB: 4XP4). The cyclopropylmethyl group occupies a hydrophobic subpocket, while the oxirane oxygen forms H-bonds with Asp79 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
